molecular formula C9H5BrClNO B8626486 4-Bromo-7-chloroisoquinoline 2-oxide CAS No. 953421-73-3

4-Bromo-7-chloroisoquinoline 2-oxide

Cat. No.: B8626486
CAS No.: 953421-73-3
M. Wt: 258.50 g/mol
InChI Key: FOOFXFYMGSSNPZ-UHFFFAOYSA-N
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Description

4-Bromo-7-chloroisoquinoline 2-oxide is a halogenated isoquinoline derivative featuring a bromine atom at position 4, a chlorine atom at position 7, and an oxygen atom (oxide group) at position 2. This compound belongs to the class of heterocyclic aromatic compounds, where the oxide moiety enhances polarity and influences reactivity. The oxide group is typically introduced via oxidation of the parent heterocycle or during cyclization reactions, as seen in the synthesis of oxazaphosphepine 2-oxide derivatives .

Properties

CAS No.

953421-73-3

Molecular Formula

C9H5BrClNO

Molecular Weight

258.50 g/mol

IUPAC Name

4-bromo-7-chloro-2-oxidoisoquinolin-2-ium

InChI

InChI=1S/C9H5BrClNO/c10-9-5-12(13)4-6-3-7(11)1-2-8(6)9/h1-5H

InChI Key

FOOFXFYMGSSNPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=[N+](C=C2C=C1Cl)[O-])Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 4-bromo-7-chloroisoquinoline 2-oxide and related compounds:

Compound Substituents Synthesis Physical Properties Applications Safety/Hazards
This compound Br (C4), Cl (C7), O (C2) Likely via halogenation of isoquinoline 2-oxide precursors (analogous to ) Data not provided Presumed as a pharmaceutical intermediate Likely toxic (T code; inferred from )
7-Bromo-1-chloroisoquinoline Br (C7), Cl (C1) Halogenation of isoquinoline; commercial synthesis (e.g., Chongqing Chemdad) Yellow solid; BRN 8404252 Organic synthesis intermediate Toxic (Hazard Code T; RIDADR UN 2811)
4-Bromo-7-chloro-6-fluoroisoquinoline Br (C4), Cl (C7), F (C6) Multi-step halogenation (fluoro introduced via fluorinating agents) Solid (exact color unspecified) Intermediate for fluorinated APIs Hazardous (GHS Category T)
Cyclophosphamide Oxazaphosphorine 2-oxide core Reaction of bis(2-chloroethyl)amine with phosphorus oxychloride White crystalline powder; water-soluble Antineoplastic agent Toxic (handling requires PPE)

Key Differences

Structural Variations: The oxide group in this compound distinguishes it from non-oxide analogs like 7-bromo-1-chloroisoquinoline. The addition of fluorine in 4-bromo-7-chloro-6-fluoroisoquinoline introduces steric and electronic effects, altering reactivity in substitution reactions .

Synthetic Methods: Bromination of triazine 2-oxide derivatives (e.g., 3-dimethylamino-1,2,4-triazine 2-oxide) using Br₂/Et₃N or NBS yields brominated products with moderate-to-high efficiency (65–80% yields) . Similar conditions may apply to isoquinoline 2-oxide systems. Cyclophosphamide’s synthesis involves phosphorus-based cyclization, highlighting divergent pathways for oxide-containing heterocycles .

Applications: Halogenated isoquinoline 2-oxides are primarily intermediates in drug discovery, whereas cyclophosphamide is a clinically validated antineoplastic agent .

Safety Profiles: All halogenated isoquinolines exhibit toxicity (Hazard Code T), necessitating stringent handling protocols.

Research Findings and Data

Reactivity in Halogenation Reactions

  • Bromination of triazine 2-oxide derivatives proceeds regioselectively at the 6-position when using Br₂/Et₃N, with yields up to 80% . This suggests that this compound’s bromine substitution may follow similar positional selectivity.

Solubility and Stability

  • Cyclophosphamide’s water solubility (~50 mg/mL) is attributed to its oxazaphosphorine 2-oxide structure and amine groups . By analogy, this compound may exhibit moderate aqueous solubility, though steric effects from halogens could reduce it.

Toxicological Considerations

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